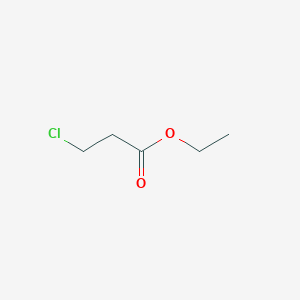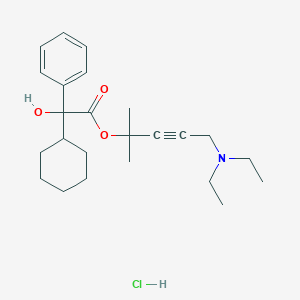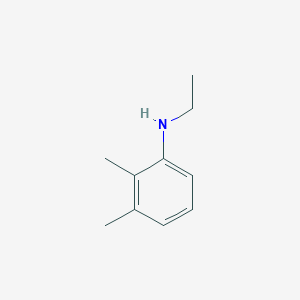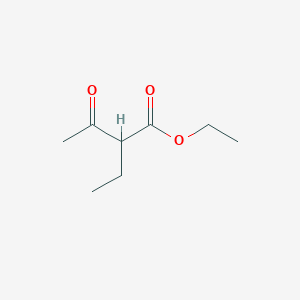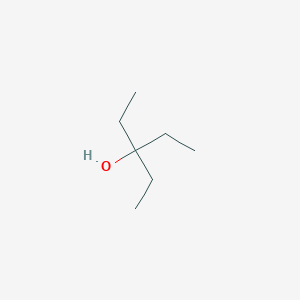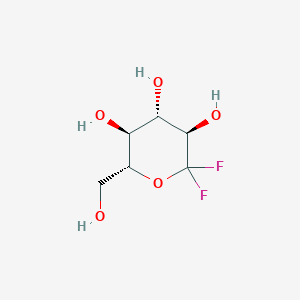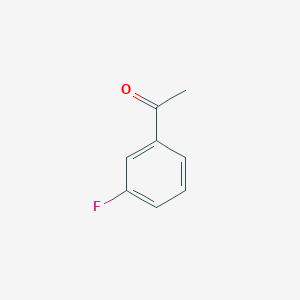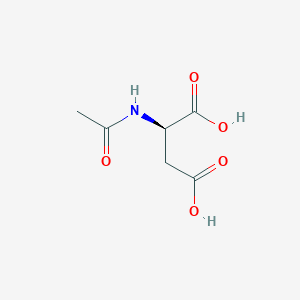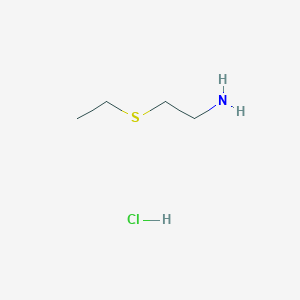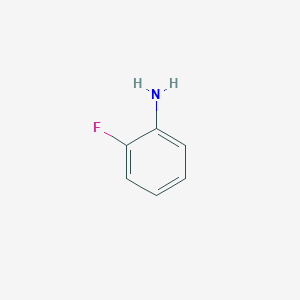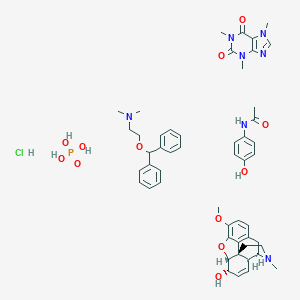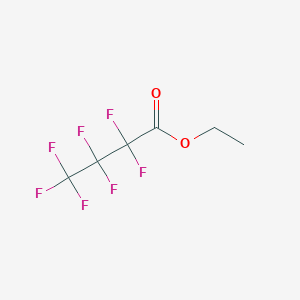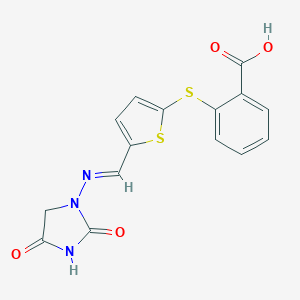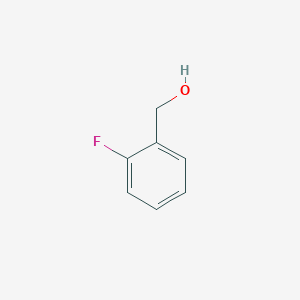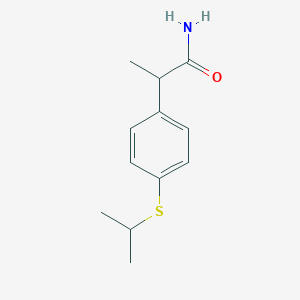
2-(4-Propan-2-ylsulfanylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propan-2-ylsulfanylphenyl)propanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as PIPER and is a potent inhibitor of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of PIPER involves its ability to bind to the active site of the target enzyme and inhibit its activity. PIPER binds to HDAC6 and CAIX in a reversible manner, which allows for the potential development of more specific inhibitors in the future.
Biochemische Und Physiologische Effekte
The inhibition of HDAC6 and CAIX by PIPER has been shown to have several biochemical and physiological effects. Inhibition of HDAC6 has been shown to increase the acetylation of tubulin, which leads to the stabilization of microtubules and inhibition of cell motility. Inhibition of CAIX has been shown to decrease the acidity of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PIPER in lab experiments is its potency and specificity for HDAC6 and CAIX. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using PIPER is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the development and use of PIPER in scientific research. One direction is the development of more specific inhibitors of HDAC6 and CAIX based on the structure of PIPER. Another direction is the investigation of the potential therapeutic applications of PIPER in cancer treatment. Additionally, the use of PIPER in combination with other inhibitors or therapies could enhance its effectiveness and reduce potential side effects.
In conclusion, PIPER is a unique chemical compound that has been widely used in scientific research for its ability to inhibit certain enzymes in the body. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of PIPER in scientific research has the potential to lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of PIPER involves the reaction of 2-bromo-4-(propan-2-ylsulfanyl)phenylboronic acid with 2-aminopropanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure PIPER.
Wissenschaftliche Forschungsanwendungen
PIPER has been widely used in scientific research for its ability to inhibit certain enzymes in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in many cellular processes such as protein degradation, cell motility, and immune response. PIPER has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Eigenschaften
CAS-Nummer |
129602-95-5 |
|---|---|
Produktname |
2-(4-Propan-2-ylsulfanylphenyl)propanamide |
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Synonyme |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



